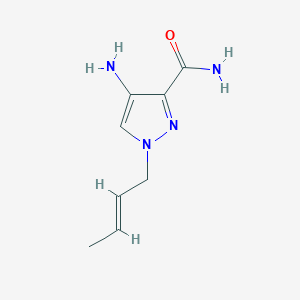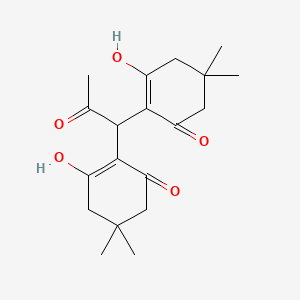
2,2'-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a central oxopropane unit flanked by two hydroxy-dimethylcyclohexenone groups, making it a valuable subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) typically involves the reaction of 3-hydroxy-5,5-dimethylcyclohex-2-enone with an appropriate oxopropane derivative under acidic conditions. One common method includes the use of trifluoroacetic acid in a toluene medium, which promotes the intramolecular cyclization of the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohol derivatives.
科学研究应用
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism by which 2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function. These interactions are crucial for its applications in biology and medicine .
相似化合物的比较
Similar Compounds
2,2’-(2-Oxopropane-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione): A ninhydrin derivative with similar structural features but different functional groups.
2,2’-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Another compound with a similar core structure but different substituents.
Uniqueness
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.
属性
分子式 |
C19H26O5 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-2-oxopropyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H26O5/c1-10(20)15(16-11(21)6-18(2,3)7-12(16)22)17-13(23)8-19(4,5)9-14(17)24/h15,21,23H,6-9H2,1-5H3 |
InChI 键 |
STQSJWJNFLBRFK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


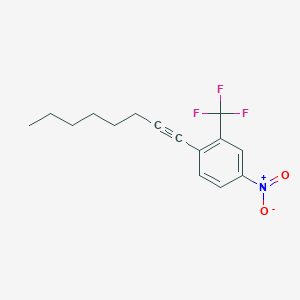
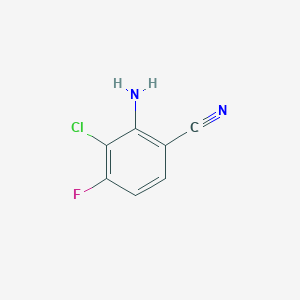
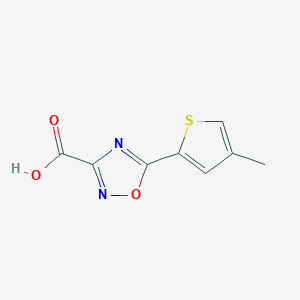
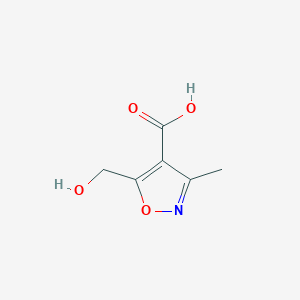

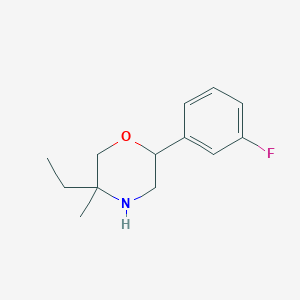
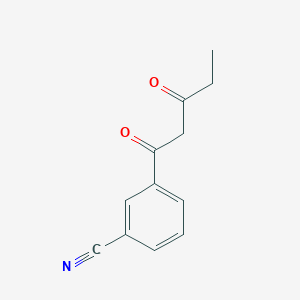
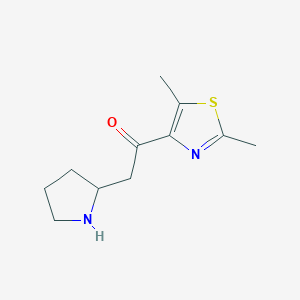
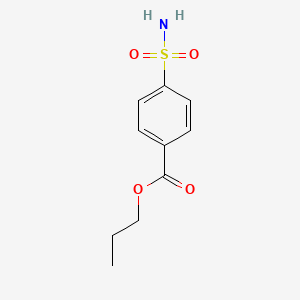
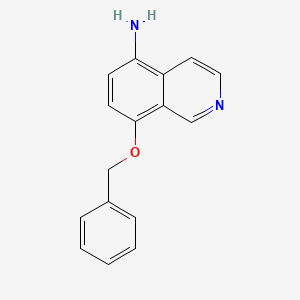
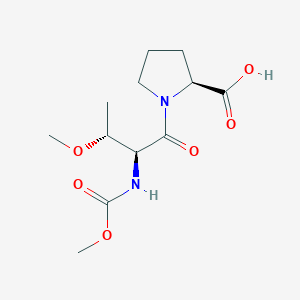
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)
